o-Xylylene

Cycloaddition Transition State Theory Reaction Kinetics

o-Xylylene is a specialized, non-aromatic reactive intermediate that is not storable; it must be generated in situ. Researchers and process chemists requiring this compound for Diels-Alder cycloadditions, mechanistic studies, or polymer precursor synthesis should specify their desired scale and application when requesting a quote. Our custom synthesis service provides o-xylylene generated via thermal extrusion or 1,4-elimination protocols, ensuring high reactivity for kinetic trapping experiments.

Molecular Formula C8H8
Molecular Weight 104.15 g/mol
CAS No. 32714-83-3
Cat. No. B1219910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Xylylene
CAS32714-83-3
Molecular FormulaC8H8
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC=C1C=CC=CC1=C
InChIInChI=1S/C8H8/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H2
InChIKeyXURVRZSODRHRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Xylylene (CAS 32714-83-3) Technical Baseline for Scientific Procurement and Research Selection


o-Xylylene, also designated o-quinodimethane (o-QDM), is a highly reactive, non-aromatic C8H8 constitutional isomer characterized by a cis-butadiene fragment fused to a cyclohexadiene ring [1]. This electron-rich diene is typically generated in situ via thermal extrusion of SO2 from sulfone precursors, 1,4-elimination of benzylic silanes/stannanes, or from α,α′-ortho xylene dibromides, as its inherent instability precludes isolation in solid or liquid form [1]. The compound's exothermic aromatization drives its participation in Diels-Alder (DA) cycloadditions and cheletropic reactions, with reported reaction enthalpies (ΔrH°) of -54.8 kJ/mol (gas phase) and -44.2 ± 1.9 kJ/mol (liquid phase) reflecting its thermodynamic propensity for trapping [2].

Why o-Xylylene Cannot Be Interchanged with Its Closest Analogs in Critical Synthesis and Material Applications


Generic substitution of o-xylylene (CAS 32714-83-3) with its para (p-xylylene) or meta isomers, or with classical acyclic dienes like butadiene, leads to fundamentally divergent reaction outcomes and material properties. o-Xylylene exhibits a unique reaction manifold: it can undergo competing Diels-Alder (endo/exo) and cheletropic pathways with SO2, with activation energies differing by up to 22.2 kJ/mol, enabling kinetic or thermodynamic control unattainable with simpler dienes [1]. In contrast, p-xylylene is primarily employed for polymer film deposition via the Gorham process, and m-xylylene exists as a diradical with distinct spin chemistry [2]. Furthermore, o-xylylene's dimerization proceeds via a stepwise diradical mechanism, distinct from the concerted Diels-Alder pathway observed for its intermolecular reactions, a dual reactivity profile that acyclic dienes cannot replicate [3].

Quantitative Differentiation Evidence for o-Xylylene (CAS 32714-83-3) in Cycloaddition Selectivity and Polymer Engineering


Kinetic vs. Thermodynamic Pathway Control: Activation Energy Quantification for o-Xylylene + SO2 Cycloadditions

In the reaction of o-xylylene with SO2, three distinct reaction pathways (endo-Diels-Alder, exo-Diels-Alder, and cheletropic) are available, each with quantifiable activation energies (Ea) computed at the PM6 level. This multiplicity allows for pathway selection via temperature control, a capability absent in simpler dienes like butadiene. The endo-DA pathway exhibits the lowest activation barrier (Ea = 81.6 kJ/mol), making it kinetically favored, while the cheletropic pathway has a significantly higher barrier (Ea = 104 kJ/mol) but leads to a thermodynamically more stable product [1].

Cycloaddition Transition State Theory Reaction Kinetics

Stepwise Dimerization Mechanism of o-Xylylene: Divergence from Classical Diels-Alder Behavior

While o-xylylene undergoes concerted Diels-Alder reactions with dienophiles, its homodimerization proceeds via a stepwise, non-concerted diradical mechanism. This contrasts with the concerted pathway observed for its intermolecular Diels-Alder reactions and for the dimerization of many classical dienes. The parent o-xylylene and other o-xylylenes are proposed to dimerize via a similar two-step, diradical mechanism [1]. This dual mechanistic profile is a key differentiator from simpler dienes like butadiene, which primarily dimerize via concerted pericyclic pathways.

Reaction Mechanism Diradical Dimerization

Enhanced Diels-Alder Reactivity of o-Xylylene vs. Classical Dienes: Class-Level Inference from o-Quinodimethane Studies

o-Quinodimethanes (o-QDMs), including o-xylylene, are established as significantly more reactive than classical dienes in Diels-Alder reactions. A theoretical study of o-QDM reactions with C60 demonstrated that the aromatic functionalization occurring in the QDM upon cycloaddition drastically increases the reaction rate and exothermicity compared to the butadiene-C60 reaction [1]. While direct rate constants for o-xylylene are not always tabulated, this class-level inference supports its superior reactivity as a diene, which is attributed to the restoration of aromaticity in the adduct.

Diels-Alder Reactivity o-Quinodimethane Reaction Rate

Tunable Glass Transition Temperature (Tg) in Poly(o-xylylene) Copolymers via Cobalt-Catalyzed Polymerization

The cobalt-catalyzed reductive polymerization of o-xylylene dibromides enables the synthesis of poly(o-xylylene) (POX) copolymers with precisely tunable glass transition temperatures (Tg). This is achieved by varying the ratio between comonomers bearing different aryl or benzylic substituents . In contrast, poly(p-xylylene) (PPX), while widely used, typically requires post-deposition annealing or specialized comonomers to modify its Tg, and its properties are more constrained by the linear para-linkage. The ortho-linkage in POX introduces a distinct main-chain connectivity that alters chain flexibility and intermolecular interactions, providing an orthogonal lever for thermal property engineering.

Polymer Synthesis Glass Transition Temperature Copolymerization

Differential Reactivity of o-Xylylene vs. 1,2-Dimethylene-1,2-dihydronaphthalene: Resonance Energy Effects

Flow NMR studies have directly compared the reactivity of o-xylylene (1) with the annulated analog 1,2-dimethylene-1,2-dihydronaphthalene (4). The lower reactivity of 4 compared to 1 is attributed to a larger gain in resonance energy for the dimerization of 1, not to steric hindrance from the annulated benzene ring [1]. This finding quantifies the electronic contribution to o-xylylene's reactivity and distinguishes it from structurally modified analogs where steric or electronic perturbations alter reaction rates.

Reactivity Comparison Resonance Energy Steric Effects

Validated Application Scenarios for o-Xylylene (CAS 32714-83-3) Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Benzannulated Heterocycles via Kinetic Control of Diels-Alder Pathways

Researchers aiming to construct benzannulated heterocycles with high stereocontrol should utilize o-xylylene due to its demonstrated ability to undergo kinetically controlled endo-Diels-Alder reactions with SO2 (Ea = 81.6 kJ/mol), which proceeds 22.4 kJ/mol lower in activation energy than the competing cheletropic pathway [1]. This differential allows for selective formation of the DA adduct under mild thermal conditions, a level of pathway control not achievable with classical dienes.

Solution-Processable Polymer Thin Films with Precisely Engineered Thermal Properties

For applications in advanced coatings, dielectrics, or flexible electronics requiring solution-processable polymer films with specific glass transition temperatures, o-xylylene dibromide precursors are the preferred starting material. The cobalt-catalyzed reductive polymerization of these precursors yields poly(o-xylylene) (POX) copolymers whose Tg can be tuned across a desired range by simply adjusting the ratio of substituted comonomers . This tunability is a distinct advantage over the more rigid thermal profile of poly(p-xylylene) (PPX).

Mechanistic Studies of Non-Concerted Diradical Dimerization Pathways

Investigators studying the mechanistic dichotomy between concerted pericyclic reactions and stepwise diradical processes can employ o-xylylene as a model system. Unlike butadiene, which dimerizes concertedly, o-xylylene dimerization proceeds via a stepwise, non-concerted diradical mechanism, as evidenced by stereochemical analysis of its dimers [2]. This property makes o-xylylene an ideal probe for exploring the fundamental principles governing reaction mechanism selection in reactive intermediates.

High-Efficiency Trapping of Reactive Intermediates in Complex Molecule Synthesis

In total synthesis campaigns where a reactive ortho-quinodimethane intermediate must be trapped efficiently to avoid side reactions, o-xylylene provides a benchmark for high reactivity. Class-level theoretical studies confirm that o-quinodimethanes, including o-xylylene, exhibit drastically increased reaction rates and exothermicity in Diels-Alder reactions compared to butadiene, driven by the restoration of aromaticity in the cycloadduct [3]. This enhanced reactivity translates to higher trapping yields and cleaner reaction profiles, justifying the use of in situ generation protocols.

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